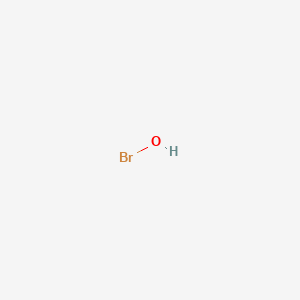
Hypobromous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hypobromous acid (HOBr) is a highly reactive oxidizing agent that is formed in vivo by the reaction of hydrogen peroxide (H2O2) with bromide (Br-) in the presence of myeloperoxidase (MPO) enzyme. It is a powerful antimicrobial agent and a major component of the innate immune system, playing a crucial role in the defense against invading pathogens.
Applications De Recherche Scientifique
Fluorescent Probes for Bioimaging
Hypobromous acid (HOBr) plays a crucial role in various physiological and pathological processes. Its importance is underscored by the development of novel fluorescent probes for sensitive and selective detection. These probes are instrumental in bioimaging applications, enabling real-time monitoring of HOBr in living cells, zebrafish, and even in specific models like arthritis mice. This advancement aids in understanding HOBr's functions in living systems (Qu et al., 2019; Jia et al., 2020; Huo et al., 2020).
Understanding Cellular Functions
Research on selective recognition of endogenous HOBr using fluorescent probes provides insights into the dynamic balance of intracellular redox states. These studies contribute to a deeper understanding of the molecular structures, sensing mechanisms, and applications of these probes, enhancing our knowledge of cellular processes influenced by HOBr (Fang & Dehaen, 2021).
Protein Oxidative Decay and Resistance Design
Investigations into how hypobromous acid interacts with proteins, such as in the context of immune system responses, are significant. This research focuses on understanding the oxidative decay mechanisms in proteins and designing modifications to confer resistance. Such studies have implications for understanding diseases where protein damage is a factor (Howell et al., 2015).
DNA Interaction and Damage Assessment
The reaction of hypobromous acid with components of DNA, such as guanine nucleosides, reveals its potential to cause genetic damage. Understanding these reactions is crucial for assessing the mutagenic potential of HOBr, especially in the context of the human host defense system (Suzuki et al., 2013).
Electrophilic Nature and Chemical Reactivity
HOBr's role as a potent electrophile is highlighted in studies examining its reactions with various compounds. These findings provide a theoretical basis for its high reactivity, further emphasizing its potential for causing biological damage (Ximenes et al., 2015).
Propriétés
Numéro CAS |
13517-11-8 |
|---|---|
Nom du produit |
Hypobromous acid |
Formule moléculaire |
HBrO BrHO |
Poids moléculaire |
96.91 g/mol |
Nom IUPAC |
hypobromous acid |
InChI |
InChI=1S/BrHO/c1-2/h2H |
Clé InChI |
CUILPNURFADTPE-UHFFFAOYSA-N |
SMILES |
OBr |
SMILES canonique |
OBr |
Autres numéros CAS |
14380-62-2 15656-19-6 13517-11-8 |
Synonymes |
HOBr hydrogen oxybromide hypobromous acid hypobromous acid, ion (1-) hypobromous acid, potassium salt hypobromous acid, sodium salt sodium hypobromite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



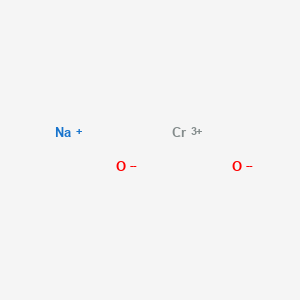
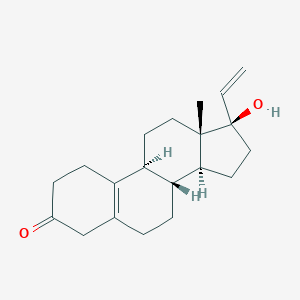
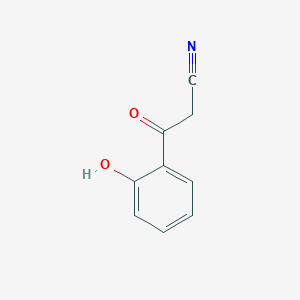
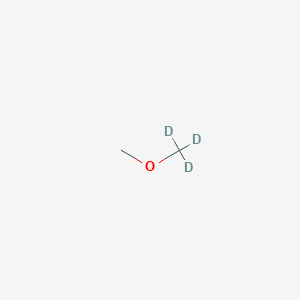
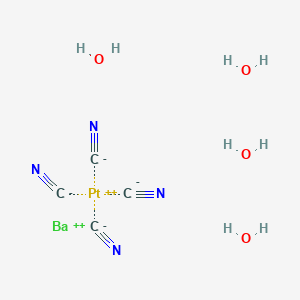

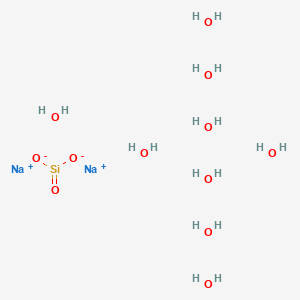
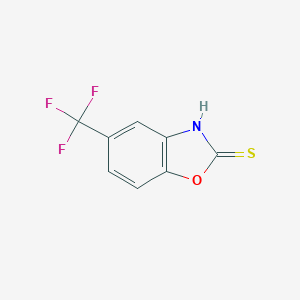
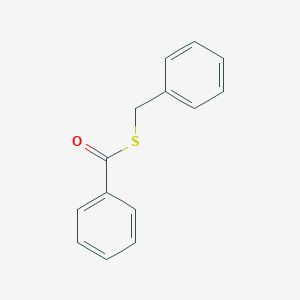
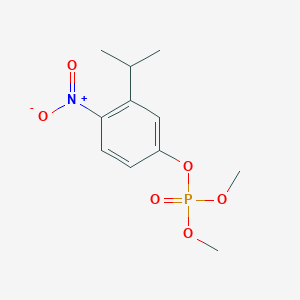
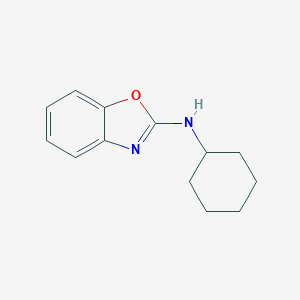
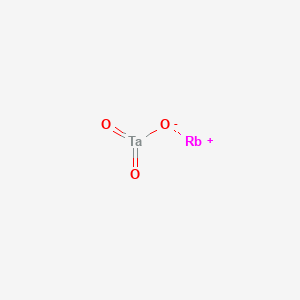
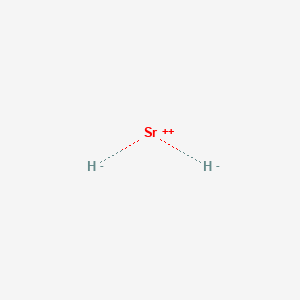
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)